molecular formula C7H11BrSSi B15092643 Thiophene, 3-bromo-2-(trimethylsilyl)- CAS No. 77998-62-0

Thiophene, 3-bromo-2-(trimethylsilyl)-

Cat. No.: B15092643
CAS No.: 77998-62-0
M. Wt: 235.22 g/mol
InChI Key: GVULUUSYIGFDOU-UHFFFAOYSA-N
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Description

Thiophene, 3-bromo-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C7H11BrSSi. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a trimethylsilyl group on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-trimethylsilylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and silylation reactions can enhance efficiency and safety. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-bromo-2-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene 1,1-dioxide and related compounds.

    Reduction Products: Dihydrothiophene and other reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of Thiophene, 3-bromo-2-(trimethylsilyl)- in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. The bromine atom can undergo oxidative addition to transition metal catalysts, facilitating cross-coupling reactions . The trimethylsilyl group can stabilize intermediates and influence the reactivity of the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3-bromo-2-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows for selective functionalization and stabilization of reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis and material science .

Biological Activity

Thiophene derivatives, including Thiophene, 3-bromo-2-(trimethylsilyl)- , have garnered attention in medicinal chemistry for their diverse biological activities. This compound is characterized by a bromine atom and a trimethylsilyl group, which enhances its reactivity and potential biological interactions. This article synthesizes current research findings on the biological activity of this compound, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Molecular Formula: C₉H₁₃BrS
Molecular Weight: Approximately 249.24 g/mol
Structure: The compound features a thiophene ring substituted with a bromine atom and a trimethylsilyl group, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₃BrS
Molecular Weight249.24 g/mol
Functional GroupsBromine, Trimethylsilyl

Antimicrobial Activity

Thiophene derivatives are noted for their antimicrobial properties , particularly against resistant bacterial strains. A study highlighted that various thiophene compounds exhibited significant antibacterial activity against Acinetobacter baumannii and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L. Compounds derived from thiophene demonstrated MIC values of 16-32 mg/L against resistant strains, indicating their potential as new antimicrobial agents in combating drug-resistant infections .

Case Study: Antibacterial Efficacy

A specific case study evaluated the effectiveness of thiophene derivatives on bacterial membrane permeability and adherence. The results indicated that treatment with these compounds not only increased membrane permeability but also reduced bacterial adherence to host cells, suggesting a dual mechanism of action .

Antifungal Activity

Research has also explored the antifungal properties of thiophene derivatives. In one study, thiophene-based oligomers were synthesized and tested as antifungal agents, demonstrating efficacy against various fungal strains. The structural modifications in these derivatives were shown to enhance their antifungal activity significantly .

Anticancer Activity

The anticancer potential of thiophene derivatives has been an area of growing interest. Compounds containing thiophene rings have been linked to various mechanisms that inhibit cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Synthesis Methods

The synthesis of Thiophene, 3-bromo-2-(trimethylsilyl)- typically involves halogenation and silylation reactions. Various methods have been developed to produce this compound efficiently while allowing for further modifications:

  • Halogenation: Bromination of thiophene derivatives.
  • Silylation: Introduction of trimethylsilyl groups using silyl chlorides or silyl ethers.

These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of its derivatives with enhanced biological activity.

Summary of Synthetic Routes

Synthesis MethodDescription
HalogenationIntroduction of bromine into the thiophene ring
SilylationAddition of trimethylsilyl groups

Properties

IUPAC Name

(3-bromothiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVULUUSYIGFDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294317
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77998-62-0
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77998-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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